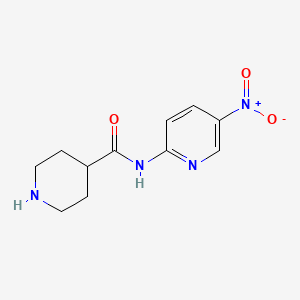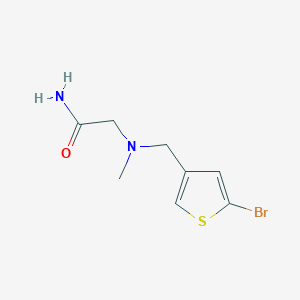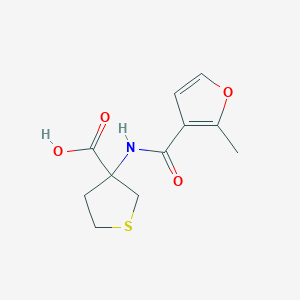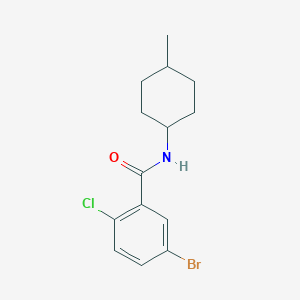
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14N4O3 It is a derivative of piperidine and pyridine, characterized by the presence of a nitro group on the pyridine ring and a carboxamide group on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-nitropyridine-2-carboxylic acid with piperidine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Ammonia, amines
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Reduction: 5-aminopyridine-2-yl)piperidine-4-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 5-nitropyridine-2-carboxylic acid and piperidine
Aplicaciones Científicas De Investigación
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, while the carboxamide group can form additional hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid
- 5-nitropyridine-2-carboxamide
- 5-aminopyridine-2-yl)piperidine-4-carboxamide
Uniqueness
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide is unique due to the combination of the nitro group on the pyridine ring and the carboxamide group on the piperidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14N4O3 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
N-(5-nitropyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14N4O3/c16-11(8-3-5-12-6-4-8)14-10-2-1-9(7-13-10)15(17)18/h1-2,7-8,12H,3-6H2,(H,13,14,16) |
Clave InChI |
VPJZCOITCBZBAB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)






![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
